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Introduction
Organoids, three-dimensional self-organizing structures derived from stem cells or patient

tissues, have emerged as powerful tools in disease modeling and drug discovery. Their ability

to recapitulate the complex architecture and function of human organs in vitro offers a unique

platform to study disease pathogenesis and evaluate therapeutic responses with higher fidelity

than traditional two-dimensional cell cultures. Spironolactone, a long-established

mineralocorticoid receptor antagonist, is finding new applications beyond its traditional use as a

diuretic and antihypertensive agent. This document provides detailed application notes and

protocols for the use of spironolactone in various organoid models of disease, including

bladder cancer, polycystic kidney disease (PKD), cardiac fibrosis, and in the context of cancer

stem cells (CSCs).

Spironolactone in Bladder Cancer Organoid Models
Spironolactone has been identified as a potent inhibitor of the Nucleotide Excision Repair

(NER) pathway, a key mechanism of resistance to platinum-based chemotherapy in bladder

cancer. By inhibiting NER, spironolactone can sensitize bladder cancer organoids to drugs

like cisplatin, offering a promising combination therapy strategy.
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Parameter
Spironolacton
e (SP)

Cisplatin SP + Cisplatin Reference

Cell Viability

(IC50)

Varies by PDO

line

Varies by PDO

line

Significantly

lower than

Cisplatin alone

[1]

NER Capacity

(% 6-4PP

removal)

Significantly

decreased

No significant

change

Significantly

decreased
[1]

Apoptosis
Induces

apoptosis

Induces

apoptosis

Synergistically

increases

apoptosis

[2]

Experimental Protocols
1. Establishment of Patient-Derived Bladder Cancer Organoids (PDOs)

This protocol is adapted from methodologies used for generating bladder cancer organoids

from fresh tumor tissue.[1][3]

Materials:

Fresh bladder tumor tissue in a sterile collection tube on ice.

Advanced DMEM/F12 medium.[4]

Collagenase Type IV (1 mg/mL).

TrypLE Express.

Matrigel® or other basement membrane matrix.

Bladder Cancer Organoid (BCO) Medium (see composition below).

Y-27632 ROCK inhibitor.

96-well and 24-well culture plates.
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BCO Medium Composition:[4][5]

Advanced DMEM/F12 supplemented with:

1x B27 supplement

1.25 mM N-Acetylcysteine

10 mM Nicotinamide

50 ng/mL human EGF

5 ng/mL human FGF-2

20 ng/mL human FGF-10

5% Noggin-conditioned medium

5% R-spondin1-conditioned medium

500 nM A83-01 (TGF-β inhibitor)

10 µM SB202190 (p38 inhibitor)

10 µM Y-27632 (added for the first week after establishment and after passaging)

Protocol:

Wash the fresh tumor tissue with cold Advanced DMEM/F12.

Mince the tissue into small fragments (<1 mm³).

Digest the tissue fragments with Collagenase Type IV and TrypLE Express at 37°C until

dissociated into small cell clusters.

Neutralize the enzymes with medium and pellet the cells by centrifugation.

Resuspend the cell pellet in Matrigel® on ice.
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Plate 50 µL domes of the Matrigel®-cell suspension into a pre-warmed 24-well plate.

Allow the Matrigel® to polymerize at 37°C for 15-30 minutes.

Overlay with 500 µL of BCO Medium.

Change the medium every 2-3 days. Organoids should become visible within 7-14 days.

Passage organoids every 1-2 weeks by mechanically disrupting them and re-plating in

fresh Matrigel®.

2. Spironolactone and Cisplatin Combination Therapy Assay

Materials:

Established bladder cancer organoids.

Spironolactone (stock solution in DMSO).

Cisplatin (stock solution in sterile water or saline).

96-well plates.

CellTiter-Glo® 3D Cell Viability Assay kit.

Luminometer.

Protocol:

Harvest and dissociate organoids into small fragments.

Seed approximately 4000 cells per well in a 1:1 mixture of BCO medium and Matrigel® in

a 96-well plate.[1]

Allow organoids to form overnight.

Prepare serial dilutions of spironolactone and cisplatin in BCO medium.
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Treat the organoids with varying concentrations of spironolactone alone, cisplatin alone,

or a combination of both for 7 days.[1]

Measure cell viability using the CellTiter-Glo® 3D assay according to the manufacturer's

instructions.

Calculate IC50 values and combination indices to determine synergism.

3. Nucleotide Excision Repair (NER) Capacity Assay

This assay measures the removal of UV-induced DNA lesions (6-4 photoproducts, 6-4PP) as a

surrogate for NER capacity.[1]

Materials:

Bladder cancer organoids grown as a monolayer on chamber slides.

Spironolactone.

UV-C light source (e.g., Stratalinker).

Anti-6-4PP antibody.

Fluorescently labeled secondary antibody.

DAPI for nuclear staining.

Fluorescence microscope.

Protocol:

Pre-treat the organoid monolayers with spironolactone for 4 hours.[1]

Irradiate the cells with UV-C (e.g., 80 J/m²).

Allow the cells to repair the DNA damage for 4 hours in the presence of spironolactone.

Fix and permeabilize the cells.
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Perform immunofluorescence staining for 6-4PP.

Capture images using a fluorescence microscope and quantify the fluorescence intensity

of 6-4PP foci in the nuclei.

Calculate the percentage of 6-4PP removal compared to non-repaired controls.

Visualization

Spironolactone Action

Chemotherapy Action

Cellular OutcomeSpironolactone ERCC3 Inhibition NER Pathway Inhibition

Increased Apoptosis

Cisplatin DNA Damage

Click to download full resolution via product page

Spironolactone enhances cisplatin-induced apoptosis in bladder cancer.

Spironolactone in Polycystic Kidney Disease (PKD)
Organoid Models
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is characterized by the formation of

fluid-filled cysts in the kidneys. Kidney organoids with mutations in PKD1 or PKD2 genes can

recapitulate cyst formation in vitro, providing a valuable model for drug screening.

Spironolactone is under investigation for its potential to mitigate cyst growth.
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Parameter
Control
Organoids

PKD1/PKD2
Mutant
Organoids

PKD1/PKD2
Mutant +
Spironolacton
e

Reference

Cyst Formation
No spontaneous

cysts

Spontaneous or

Forskolin-

induced cysts

Potentially

reduced cyst

formation

[6]

(Spironolactone

mentioned as

investigational)

Cyst Size N/A
Increases over

time

Potentially

reduced cyst size

[6]

(Spironolactone

mentioned as

investigational)

Experimental Protocols
1. Generation of PKD Kidney Organoids

This protocol involves differentiating pluripotent stem cells (PSCs) with PKD1 or PKD2

mutations into kidney organoids.

Materials:

Human PSCs (wild-type or with PKD1/PKD2 mutations).

Kidney organoid differentiation media (various published protocols available).

Forskolin (to induce cyst formation).[7]

Matrigel®.

Low-attachment culture plates.

Protocol:

Differentiate PSCs towards kidney progenitors using a multi-stage protocol involving timed

application of growth factors (e.g., Wnt and FGF agonists).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.news-medical.net/news/20200821/Researchers-reproduce-the-pathogenesis-of-hereditary-kidney-disease-from-human-iPS-cells.aspx
https://www.news-medical.net/news/20200821/Researchers-reproduce-the-pathogenesis-of-hereditary-kidney-disease-from-human-iPS-cells.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC11852630/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aggregate kidney progenitors to form 3D organoids.

Culture the organoids in a supportive medium to allow for the formation of nephron-like

structures.

For PKD models, cyst formation can be observed spontaneously over time or can be

induced/accelerated by treating the organoids with forskolin (e.g., 10 µM).[7][8]

2. Spironolactone Treatment and Cyst Formation Assay

Materials:

Established PKD kidney organoids with cysts.

Spironolactone.

Brightfield microscope with imaging capabilities.

Image analysis software.

Protocol:

Culture PKD organoids until cysts are visible.

Treat the organoids with a range of spironolactone concentrations.

Capture brightfield images of the organoids at regular intervals (e.g., every 24-48 hours)

for 7-14 days.

Measure the cross-sectional area or diameter of the cysts using image analysis software.

Quantify the effect of spironolactone on cyst initiation and growth over time.
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Disease Model
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Potential OutcomePKD1/PKD2 Mutation cAMP Pathway Activation Cyst Formation

Reduced Cyst Growth
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?
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Investigating spironolactone's potential to reduce cyst growth in PKD.

Spironolactone in Cardiac Fibrosis Organoid
Models
Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart, is a hallmark of

many cardiovascular diseases. Spironolactone has known anti-fibrotic properties. Cardiac

organoids can be used to model fibrosis in vitro, often by stimulation with TGF-β1.

Data Presentation

Parameter
Control
Cardiac
Organoids

TGF-β1
Treated
Organoids

TGF-β1 +
Spironolacton
e

Reference

Collagen

Deposition
Low High

Potentially

reduced
[9] (in vivo data)

Myofibroblast

Activation (α-

SMA expression)

Low High
Potentially

reduced
[9] (in vivo data)

Organoid

Beating Function
Regular

Irregular/Impaire

d

Potentially

improved

[10] (in vitro

model)
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Experimental Protocols
1. Generation of Cardiac Organoids and Induction of Fibrosis

Materials:

Human PSCs.

Cardiac differentiation media.

TGF-β1.

Low-attachment culture plates.

Protocol:

Differentiate PSCs into cardiomyocytes and cardiac fibroblasts.

Aggregate the cells to form 3D cardiac organoids or microtissues.

Culture the cardiac organoids until they exhibit spontaneous and regular beating.

To induce a fibrotic phenotype, treat the organoids with TGF-β1 (e.g., 5-10 ng/mL) for 1-2

weeks.[10]

2. Spironolactone Treatment and Anti-Fibrotic Assay

Materials:

Fibrotic cardiac organoids.

Spironolactone.

Antibodies for immunofluorescence (e.g., anti-collagen I, anti-α-SMA).

Confocal microscope.

Video microscopy setup for functional analysis.
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Protocol:

Co-treat the cardiac organoids with TGF-β1 and varying concentrations of

spironolactone.

After the treatment period, assess the beating function of the organoids using video

microscopy.

Fix and section the organoids for immunofluorescence staining.

Stain for markers of fibrosis such as collagen I and the myofibroblast marker α-SMA.

Quantify the extent of fibrosis by measuring the fluorescent signal intensity.

Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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